molecular formula C22H18N2O B14620834 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol CAS No. 60627-49-8

1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol

Cat. No.: B14620834
CAS No.: 60627-49-8
M. Wt: 326.4 g/mol
InChI Key: SEEBATHKDDMTSE-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol can be synthesized through the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves the use of a hydrazone, which produces an azine as a by-product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Pyrazole derivatives with additional functional groups.

    Reduction: Pyrazoline derivatives.

    Substitution: Substituted benzyl and phenyl derivatives.

Scientific Research Applications

1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group at position 4

Properties

CAS No.

60627-49-8

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-benzyl-3,5-diphenylpyrazol-4-ol

InChI

InChI=1S/C22H18N2O/c25-22-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(22)19-14-8-3-9-15-19/h1-15,25H,16H2

InChI Key

SEEBATHKDDMTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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